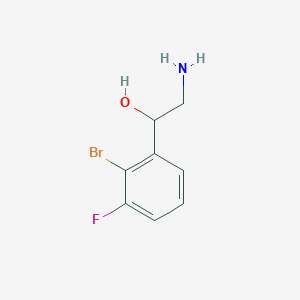

2-Amino-1-(2-bromo-3-fluorophenyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-1-(2-bromo-3-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H9BrFNO and a molar mass of 234.07 g/mol. It is a solid at room temperature, typically appearing as a white crystalline powder. This compound is known for its stability under normal conditions and its solubility in water under specific conditions.

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions, including the combination of corresponding halogenated phenyl compounds with appropriate amines under controlled conditions. The reaction typically involves the use of a strong base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol involves large-scale chemical synthesis processes, often using continuous flow reactors to ensure consistent quality and yield. The process requires precise control of temperature, pressure, and reactant concentrations to achieve optimal results.

化学反応の分析

Types of Reactions: 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-amino alcohols, including 2-amino-1-(2-bromo-3-fluorophenyl)ethanol, exhibit significant antimicrobial properties. For instance, studies have utilized molecular docking techniques to predict the binding affinity of these compounds to bacterial proteins such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial growth and survival . The compound's ability to inhibit these targets suggests potential as a therapeutic agent against bacterial infections.

Neuropharmacology

The compound has also been studied for its neuropharmacological effects. Its structural similarity to known neurotransmitter modulators positions it as a candidate for research into treatments for neurological disorders. Preliminary findings suggest that it may influence neurotransmitter systems, although further studies are required to elucidate its mechanisms of action .

Organic Synthesis

Synthesis of Enantiopure Amino Alcohols

this compound serves as a precursor in the synthesis of enantiopure amino alcohols. A notable method involves the regioselective reduction of 2-bromo-1-substituted ethanones, yielding high enantiomeric excess . This process is essential for producing compounds with specific stereochemistry required in pharmaceutical applications.

Catalytic Applications

The compound can be utilized in catalytic processes, particularly in one-pot reactions that combine enzymatic and chemical catalysis. This approach allows for efficient synthesis pathways with reduced steps and increased yields, making it valuable in industrial applications .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers employed molecular docking simulations to assess the antibacterial potential of this compound derivatives. The results indicated strong binding affinities to key bacterial enzymes, suggesting a mechanism through which these compounds could inhibit bacterial growth effectively. The study concluded that further in vivo testing is warranted to explore therapeutic applications .

Case Study 2: Neuropharmacological Insights

In another investigation, the neuropharmacological properties of the compound were explored through behavioral assays in animal models. The findings suggested alterations in anxiety-like behaviors, indicating potential use in treating anxiety disorders. The study highlighted the need for additional research to confirm these effects and understand the underlying mechanisms .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Inhibits bacterial growth via protein target binding |

| Organic Synthesis | Precursor for Enantiopure Amino Alcohols | High enantiomeric excess achieved through regioselective reduction |

| Catalytic Processes | One-Pot Reactions | Increased yields and efficiency in synthesis pathways |

| Neuropharmacology | Potential Treatment for Anxiety Disorders | Alters anxiety-like behaviors in animal models |

作用機序

The mechanism by which 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

類似化合物との比較

2-Amino-1-(2-chloro-3-fluorophenyl)ethanol

2-Amino-1-(2-bromo-4-fluorophenyl)ethanol

2-Amino-1-(2-bromo-5-fluorophenyl)ethanol

Uniqueness: 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol is unique due to its specific halogen substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring provides distinct chemical properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2-Amino-1-(2-bromo-3-fluorophenyl)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. The presence of both bromine and fluorine atoms in its structure may influence its interaction with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C8H9BrFNO. Its structure includes:

- An amino group (-NH2)

- A hydroxyl group (-OH)

- A bromo substituent at the 2-position of the phenyl ring

- A fluoro substituent at the 3-position of the phenyl ring

This combination of functional groups suggests potential for diverse biological activities, including antibacterial, antiviral, and anticancer properties.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Antiviral Activity

Research on related compounds has demonstrated antiviral effects, particularly against HIV and other viruses. For example, certain derivatives have shown percentage inhibition rates exceeding 50% against viral replication . This suggests that this compound could also exhibit antiviral potential worth investigating.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies on structurally similar compounds indicate varying levels of toxicity, with some exhibiting CC50 values greater than 100 µM . Understanding the cytotoxic effects of this compound will be essential for assessing its therapeutic viability.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | % Inhibition | CC50 (µM) |

|---|---|---|---|

| Compound A (similar structure) | Antiviral | 60% | 150 |

| Compound B | Antibacterial | 75% | >200 |

| Compound C | Cytotoxicity | - | 50 |

Note: Data derived from various studies on related compounds .

特性

IUPAC Name |

2-amino-1-(2-bromo-3-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7,12H,4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRPRTJKIOFVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。